

Technical Support Center: Optimizing MRS2298 for P2Y1 Inhibition

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Compound of Interest

Compound Name: MRS2298

Cat. No.: B15572852

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Welcome to the technical support center for **MRS2298**, a potent and selective P2Y1 receptor antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for maximal P2Y1 inhibition.

Frequently Asked Questions (FAQs)

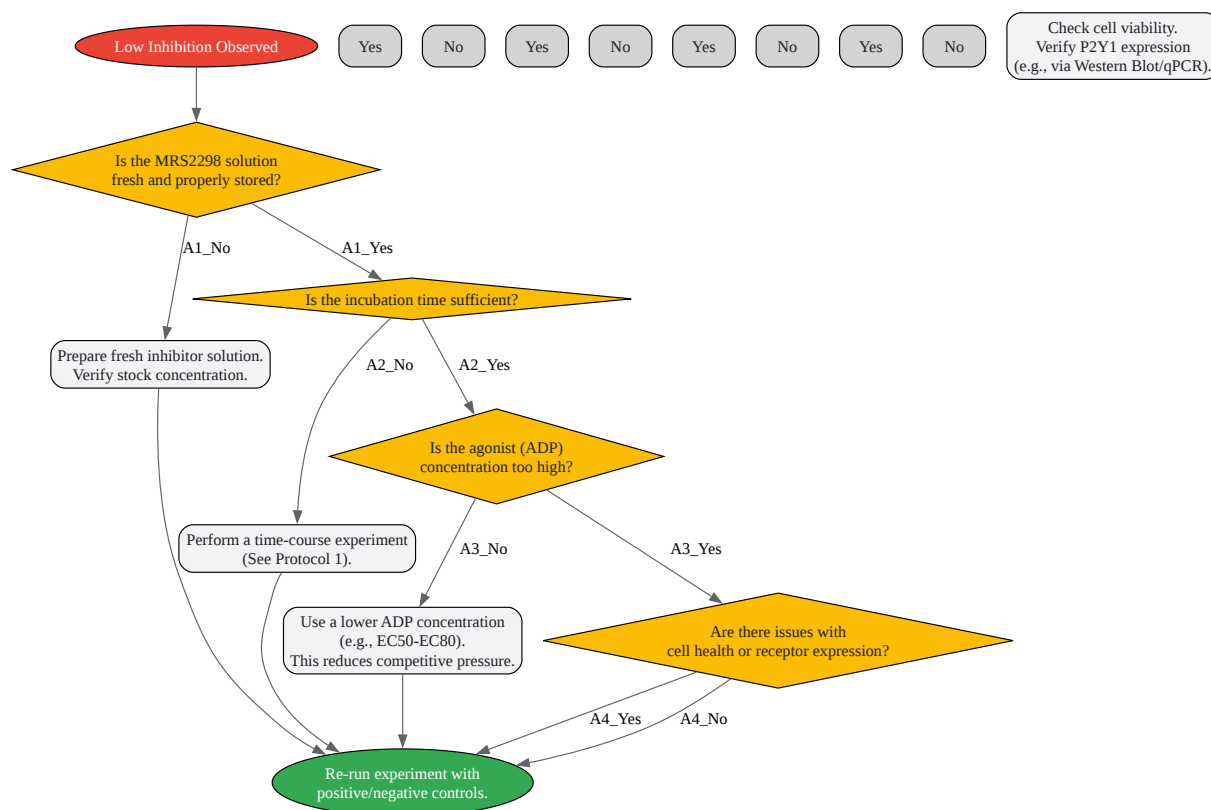
Q1: What is **MRS2298** and what is its mechanism of action?

A1: **MRS2298** is a potent and selective competitive antagonist for the P2Y1 purinergic receptor. [1] The P2Y1 receptor is a Gq protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). [2][3][4] Upon activation, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). [2][5] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are critical for various physiological processes, including the initial phase of platelet aggregation. [2] **MRS2298** exerts its inhibitory effect by binding to the P2Y1 receptor, preventing ADP from binding and blocking the downstream signaling cascade. [3]

Q2: What is the P2Y1 signaling pathway?

A2: The P2Y1 receptor, activated by its endogenous agonist ADP, couples to the Gq alpha subunit of its associated G protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) into the cytoplasm.[5] The subsequent rise in intracellular Ca^{2+} and the activation of Protein Kinase C (PKC) by DAG lead to downstream cellular responses, such as platelet shape change.[2][6]



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